molecular formula C8H13NO2S2 B13499236 5-Tert-butylthiophene-3-sulfonamide

5-Tert-butylthiophene-3-sulfonamide

Cat. No.: B13499236
M. Wt: 219.3 g/mol
InChI Key: IBQCLQNKWPZAOS-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-3-sulfonamide is an organic compound with the molecular formula C10H15NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The tert-butyl group at the 5-position and the sulfonamide group at the 3-position make this compound unique in its chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylthiophene-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Tert-butylthiophene-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-sulfonamide: Lacks the tert-butyl group, resulting in different chemical properties.

    5-Methylthiophene-3-sulfonamide: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

    5-Ethylthiophene-3-sulfonamide: Contains an ethyl group, leading to variations in its chemical behavior.

Uniqueness

5-Tert-butylthiophene-3-sulfonamide is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H13NO2S2

Molecular Weight

219.3 g/mol

IUPAC Name

5-tert-butylthiophene-3-sulfonamide

InChI

InChI=1S/C8H13NO2S2/c1-8(2,3)7-4-6(5-12-7)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

IBQCLQNKWPZAOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1)S(=O)(=O)N

Origin of Product

United States

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